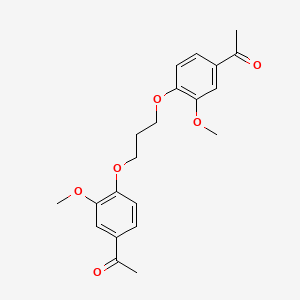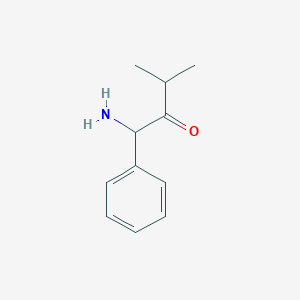
2-Mercapto-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-methoxybenzaldehyde typically involves the introduction of the mercapto and methoxy groups onto the benzaldehyde ring. One common method is the thiolation of 5-methoxybenzaldehyde using thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercapto-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Mercapto-5-methoxybenzenesulfonic acid.
Reduction: Formation of 2-Mercapto-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Mercapto-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Mercapto-5-methoxybenzaldehyde is largely dependent on its functional groups:
Mercapto Group: The -SH group can form covalent bonds with metal ions or active sites of enzymes, leading to inhibition or modification of enzyme activity.
Methoxy Group: The -OCH3 group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Aldehyde Group: The -CHO group can undergo nucleophilic addition reactions, forming adducts with various biological molecules.
Comparaison Avec Des Composés Similaires
- 2-Mercapto-5-methoxybenzoic acid
- 2-Mercapto-5-methoxybenzimidazole
- 2-Mercapto-5-methoxybenzyl alcohol
Comparison:
- 2-Mercapto-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
- 2-Mercapto-5-methoxybenzimidazole: Contains an imidazole ring, making it more rigid and potentially more selective in biological interactions.
- 2-Mercapto-5-methoxybenzyl alcohol: The alcohol group makes it less reactive compared to the aldehyde group, with different applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
5-methoxy-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-10-7-2-3-8(11)6(4-7)5-9/h2-5,11H,1H3 |
Clé InChI |
UIWFSURGKKLYOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)S)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)




![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)

![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


